molecular formula C15H7F21O2 B106138 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-Henicosafluorododecyl acrylate CAS No. 17741-60-5

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-Henicosafluorododecyl acrylate

Cat. No. B106138
CAS RN: 17741-60-5
M. Wt: 618.18 g/mol
InChI Key: FIAHOPQKBBASOY-UHFFFAOYSA-N
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Description

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-Henicosafluorododecyl acrylate (HFDDA) is a synthetic monomer of acrylate ester, which is widely used in many scientific and industrial applications. It is a colorless liquid at room temperature, and has a low vapor pressure. HFDDA has a wide range of applications due to its unique properties, such as low toxicity, high reactivity, and good solubility in many organic solvents. HFDDA is also used as a reagent in various chemical synthesis processes, including polymerization, copolymerization, and grafting.

Scientific Research Applications

Copolymerization and Polymer Chemistry

  • This chemical has been studied in the context of copolymerization with other monomers. For instance, its copolymerization with morpholinoethyl methacrylate showed a structure with a higher content of the fluorinated base unit (Guyot, Boutevin, & Ameduri, 1996).

Repellent Properties

  • Research has also been conducted on the water and oil repellent properties of fluorinated polyacrylates, which are similar to those with long perfluorooctyl groups, indicating its potential in creating repellent surfaces (Huang, Meng, Qing, & Qing, 2007).

Applications in Polymerization Processes

  • Studies have shown its effectiveness in the polymerization process, particularly when used in conjunction with other monomers, demonstrating its versatility in the creation of various polymeric materials (Hochart, Levalois-Mitjaville, & Jaeger, 2000).

Textile Applications

  • There has been significant research progress in the use of fluorine-containing acrylate monomers and their polymers, particularly in the context of fabric applications, highlighting its utility in the textile industry (Ye, Li, Chen, Zhou, & Cai, 2011).

Biomedical Applications

  • Novel UV-curable fluorinated poly(urethane-acrylate) oligomers synthesized from similar compounds have shown promising applications in the biomedical field due to their blood compatibility and low surface energy (Lin, Liao, Chou, Wang, Chu, & Hsieh, 2008).

Nanostructure Formation

  • The compound has also been explored for its potential in forming nanostructures, such as nanofibers and nanospirals, through air/water interfacial organization, which opens avenues in nanotechnology (Chen, Ma, Zhang, Hu, & Liu, 2007).

properties

IUPAC Name

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecyl prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H7F21O2/c1-2-5(37)38-4-3-6(16,17)7(18,19)8(20,21)9(22,23)10(24,25)11(26,27)12(28,29)13(30,31)14(32,33)15(34,35)36/h2H,1,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIAHOPQKBBASOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OCCC(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10F21CH2CH2OC(O)CH=CH2, C15H7F21O2
Record name 2-Propenoic acid, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-heneicosafluorododecyl ester
Source NORMAN Suspect List Exchange
Description The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6
Explanation Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

78736-32-0
Record name 2-Propenoic acid, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-heneicosafluorododecyl ester, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78736-32-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID9037743
Record name 2-(Perfluorodecyl)ethyl acrylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

618.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Water or Solvent Wet Solid
Record name 2-Propenoic acid, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-heneicosafluorododecyl ester
Source EPA Chemicals under the TSCA
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Product Name

2-(Perfluorodecyl)ethyl acrylate

CAS RN

17741-60-5
Record name 2-(Perfluorodecyl)ethyl acrylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17741-60-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Perfluorodecylethyl acrylate
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Record name 2-Propenoic acid, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-heneicosafluorododecyl ester
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-(Perfluorodecyl)ethyl acrylate
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Record name 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecyl acrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.923
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Record name PERFLUORODECYLETHYL ACRYLATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-Henicosafluorododecyl acrylate
Reactant of Route 2
Reactant of Route 2
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-Henicosafluorododecyl acrylate
Reactant of Route 3
Reactant of Route 3
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-Henicosafluorododecyl acrylate
Reactant of Route 4
Reactant of Route 4
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-Henicosafluorododecyl acrylate
Reactant of Route 5
Reactant of Route 5
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-Henicosafluorododecyl acrylate
Reactant of Route 6
Reactant of Route 6
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-Henicosafluorododecyl acrylate

Citations

For This Compound
1
Citations
SC Laws, S Yavanhxay, RL Cooper… - Toxicological …, 2006 - academic.oup.com
This study was conducted to characterize the estrogen receptor (ER)–binding affinities of 50 chemicals selected from among the high production volume chemicals under the US EPA's (…
Number of citations: 54 academic.oup.com

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